![molecular formula C17H14S B14317385 9-[(Prop-2-en-1-yl)sulfanyl]anthracene CAS No. 110397-47-2](/img/structure/B14317385.png)
9-[(Prop-2-en-1-yl)sulfanyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Prop-2-en-1-yl)sulfanyl]anthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene typically involves the reaction of anthracene with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-[(Prop-2-en-1-yl)sulfanyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, especially at the 9-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-[(Prop-2-en-1-yl)sulfanyl]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene depends on its specific application. In biological systems, it may interact with cellular components through its aromatic structure and sulfanyl group, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
9-Anthraldehyde oxime: Another anthracene derivative with different functional groups, used in various synthetic applications.
9,10-Diphenylanthracene: Known for its use in organic electronics and photophysical studies.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
Uniqueness
9-[(Prop-2-en-1-yl)sulfanyl]anthracene is unique due to the presence of the prop-2-en-1-yl sulfanyl group, which imparts distinct chemical reactivity and potential applications compared to other anthracene derivatives. This functional group allows for specific interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110397-47-2 |
|---|---|
Fórmula molecular |
C17H14S |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
9-prop-2-enylsulfanylanthracene |
InChI |
InChI=1S/C17H14S/c1-2-11-18-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h2-10,12H,1,11H2 |
Clave InChI |
UCAZHNMWUUYUOI-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


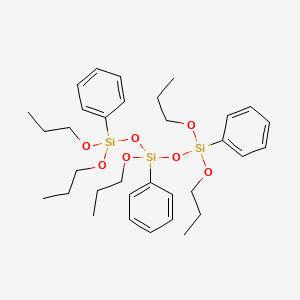

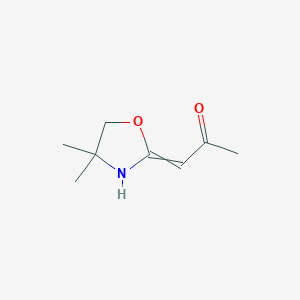
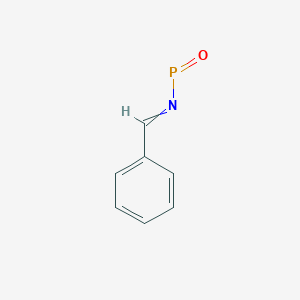
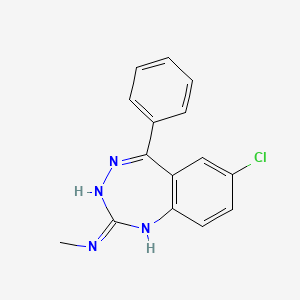
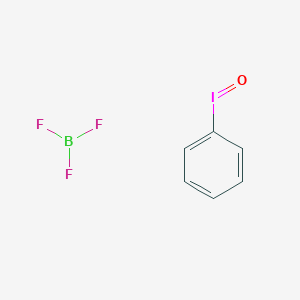
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
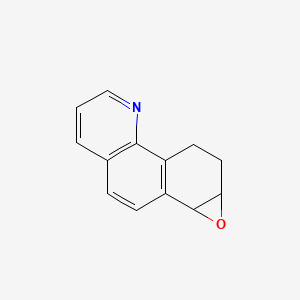
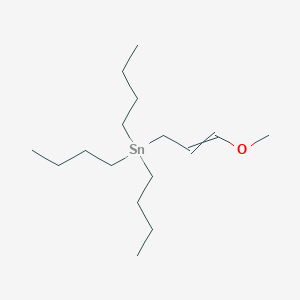

![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
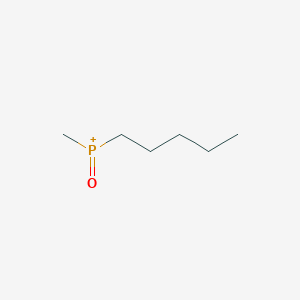
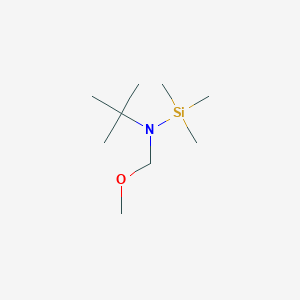
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
